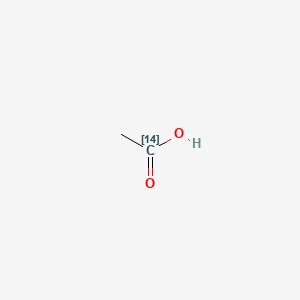

Acetic acid C-14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid C-14 is a useful research compound. Its molecular formula is C2H4O2 and its molecular weight is 62.045 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Studies

Fatty Acid Synthesis and Degradation

Acetic acid C-14 is extensively used to study fatty acid metabolism. The pulse-chase labeling technique with 14C-acetate helps determine rates of fatty acid synthesis and degradation. This method has been instrumental in understanding lipid metabolism in plants and animals, including the role of autophagy in membrane lipid turnover and the interplay between lipid and starch metabolism pathways .

Case Study: Lipid Metabolism in Plants

- Objective : To investigate the incorporation of 14C-acetate into glycerolipids.

- Findings : The study demonstrated that 14C-acetate significantly labels various lipid classes, indicating active lipid biosynthesis during growth phases .

Pharmaceutical Development

Drug Metabolism and Disposition

In pharmaceutical research, 14C-labeled compounds are crucial for studying drug absorption, distribution, metabolism, and excretion (ADME). The use of 14C allows for detailed tracking of drug metabolism pathways and helps assess safety profiles.

Case Study: Erythromycin Metabolism

- Objective : To analyze the metabolic pathways of N-[14C] methyl-erythromycin.

- Findings : The study established a comprehensive metabolic map, revealing key metabolites and their biological activities .

Environmental Science

Soil Microbial Studies

This compound is employed in environmental studies to trace the movement of carbon through soil microbial communities. It helps understand how microorganisms break down organic matter and contribute to nutrient cycling.

Case Study: Paddy Soil-Rice Plant System

- Objective : To track the migration of 14C-acetate from soil to rice plants.

- Findings : Results indicated significant incorporation of 14C into plant tissues, demonstrating the efficiency of microbial breakdown processes in nutrient availability .

Data Tables

Analyse Des Réactions Chimiques

Decomposition Reactions

Acetic acid C-14 undergoes thermal decomposition when heated above 440°C, producing methane and carbon dioxide or ketene (ethenone) and water. The reactions are:

CH₃COOH + Heat → CO₂ + CH₄

CH₃COOH + Heat → H₂C=C=O + H₂O

Reactions with Metals

This compound corrodes metals like magnesium, zinc, and iron, forming acetate salts and hydrogen gas. For example:

2CH₃COOH + Mg → Mg(CH₃COO)₂ + H₂

Alkali and Carbonate Reactions

This compound reacts with alkalis (e.g., KOH) and carbonates (e.g., Na₂CO₃, NaHCO₃) to form acetate salts, releasing water and CO₂. Key reactions include:

CH₃COOH + KOH → CH₃COOK + H₂O

2CH₃COOH + Na₂CO₃ → 2CH₃COONa + CO₂ + H₂O

CH₃COOH + NaHCO₃ → CH₃COONa + CO₂ + H₂O

CO₂ Exchange Reactions

4.1 Isotope Incorporation

The sodium salt of p-fluorophenyl acetic acid undergoes efficient exchange with ¹⁴CO₂, achieving >50% isotope incorporation at a salt-to-CO₂ ratio of 61. This reaction enables radiolabeling of the carboxyl group .

4.2 Fermentation Studies

In microbial fermentation, ¹⁴CO₂ is assimilated into acetic acid. Experiments show:

-

94% of added ¹⁴C was recovered in acetic acid.

-

81% of the ¹⁴C was distributed between methyl and carboxyl groups, with slight variations depending on experimental conditions .

| Experiment | Methyl Group C-14 | Carboxyl Group C-14 |

|---|---|---|

| Experiment 1 | 49% | 51% |

| Experiment 3 | 40% | 60% |

Reactivity and Isotope Effects

Differences in reactivity between ¹²C and ¹⁴C-labeled compounds have been observed in complex reactions (e.g., trifluoromethylation, bromination), suggesting possible isotope effects in multi-pathway systems .

Structural and Stability Considerations

Propriétés

Numéro CAS |

2845-03-6 |

|---|---|

Formule moléculaire |

C2H4O2 |

Poids moléculaire |

62.045 g/mol |

Nom IUPAC |

acetic acid |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+2 |

Clé InChI |

QTBSBXVTEAMEQO-HQMMCQRPSA-N |

SMILES |

CC(=O)O |

SMILES isomérique |

C[14C](=O)O |

SMILES canonique |

CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.